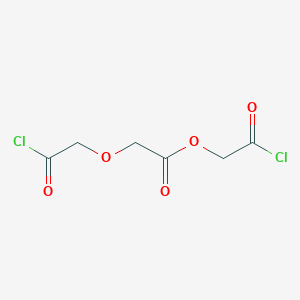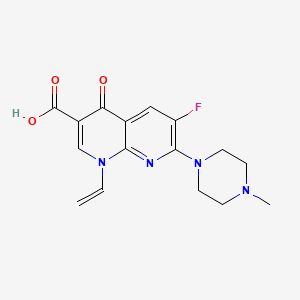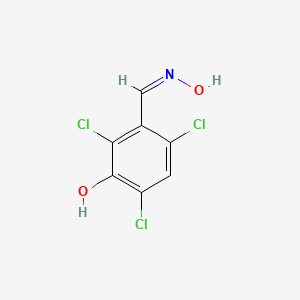
Acetylphenyl-alanyl-lysine chloromethyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylphenyl-alanyl-lysine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. It is often used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is reactive and allows it to form covalent bonds with specific amino acid residues in proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylphenyl-alanyl-lysine chloromethyl ketone typically involves multiple steps, starting from basic organic compounds. The process includes the formation of peptide bonds between phenylalanine, alanine, and lysine, followed by the introduction of the chloromethyl ketone group. The reaction conditions often require the use of protecting groups to prevent unwanted reactions and the use of specific reagents to introduce the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound. The use of automated synthesizers and high-purity reagents ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
Acetylphenyl-alanyl-lysine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as amino acid residues in proteins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amino acids and other protein residues.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from reactions with this compound are typically covalently modified proteins. These modifications can inhibit the activity of specific enzymes, making the compound useful for studying enzyme mechanisms.
科学研究应用
Acetylphenyl-alanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and the behavior of reactive intermediates.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving dysregulated protease activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of acetylphenyl-alanyl-lysine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl group and specific amino acid residues in target proteins. This covalent modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound is particularly effective against serine proteases, which have a nucleophilic serine residue in their active sites.
相似化合物的比较
Similar Compounds
Tosyl phenylalanyl chloromethyl ketone: Another protease inhibitor with a similar mechanism of action but different specificity.
Nα-Tosyl-L-lysine chloromethyl ketone: Inhibits trypsin-like serine proteinases and has a similar structure but different target specificity.
Uniqueness
Acetylphenyl-alanyl-lysine chloromethyl ketone is unique in its combination of amino acid residues and the presence of the chloromethyl ketone group. This combination allows for specific interactions with a wide range of proteases, making it a versatile tool in biochemical research.
属性
CAS 编号 |
76157-63-6 |
|---|---|
分子式 |
C18H26ClN3O3 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-13(23)21-16(11-14-7-3-2-4-8-14)18(25)22-15(17(24)12-19)9-5-6-10-20/h2-4,7-8,15-16H,5-6,9-12,20H2,1H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
InChI 键 |
NFWHCRXYRQNWPY-HOTGVXAUSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
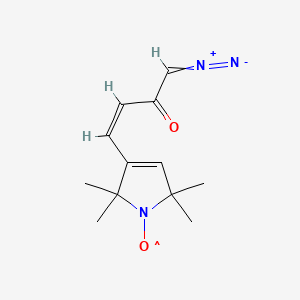
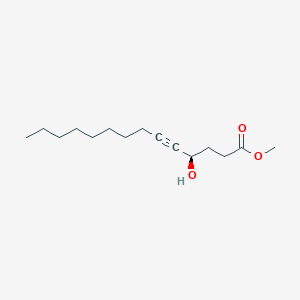
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
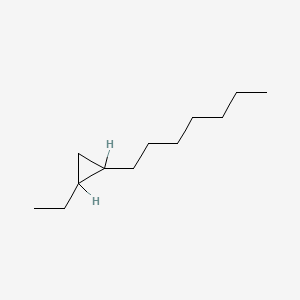

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

